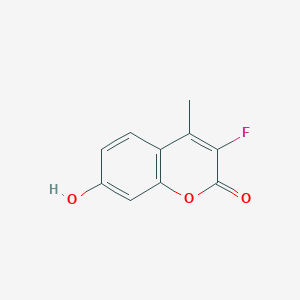

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative . It has a molecular weight of 194.16 .

Synthesis Analysis

The synthesis of coumarin systems, including 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst . A specific synthesis method involves the Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate .Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one . The InChI code for this compound is 1S/C10H7FO3/c1-5-7-3-2-6 (12)4-8 (7)14-10 (13)9 (5)11/h2-4,12H,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.16 .科学的研究の応用

Fluorescence Properties and Sensor Applications

Fluorescence in Protic Environments

The compound 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, similar in structure to 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one, exhibits notable fluorescence properties. It is almost non-fluorescent in aprotic solvents but shows strong fluorescence at long wavelengths in protic solvents. This characteristic makes it a potential candidate for developing new fluorogenic sensors (Uchiyama et al., 2006).

Metal Interaction Properties

Research on similar compounds like racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one has demonstrated their potential in fluorescence spectroscopy, particularly in detecting metals. These studies highlight the substituent-dependent effects on fluorescence and metal interaction properties, suggesting potential applications in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).

Medical and Biological Applications

Antimicrobial Activities

Derivatives of 6-fluoro-3,4-dihydro-2H-chromen-2-yl, structurally similar to 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one, have been found to exhibit moderate to excellent antimicrobial activities against various bacterial and fungal strains. This highlights their potential as promising lead compounds in antimicrobial drug development (Mannam et al., 2020).

Fluorescent Probes in Molecular Biology and Medicine

The synthesis of 3-hetaryl substituted coumarin derivatives, like 7-hydroxy-2H-chromen-2-on and 9-hydroxy-2H-benzo(f)chromen-2-on, indicates their utility as fluorescent probes. This application is significant in molecular biology and medicine, where these compounds could be used in various diagnostic and therapeutic techniques (Deligeorgiev et al., 2008).

Chemical Synthesis and Material Science

Synthesis of Chiral Fluoro-Containing Compounds

Research has developed conditions for the synthesis of chiral 4-fluoropolyhydro-2H-chromenes from monoterpenoid alcohols. This process shows potential for creating fluoro-containing compounds in good yields, which could have applications in various chemical industries (Mikhalchenko et al., 2016).

Novel Catalyst Synthesis

Novel synthesis methods using biogenic ZnO nanoparticles have been developed for derivatives of 4-hydroxy-2H-chromen-2-one. These compounds show potential in antioxidant activities and as corrosion inhibitors, indicating their usefulness in material science and industrial applications (Kumar et al., 2022).

作用機序

Target of Action

Coumarins are a group of naturally occurring compounds that have been found to interact with a variety of biological targets. They have been reported to have anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors properties.

Mode of Action

The mode of action of coumarins depends on their specific structure and the biological target they interact with. For example, some coumarins have been found to inhibit the function of certain enzymes, while others may interact with cell receptors or DNA .

Biochemical Pathways

Coumarins can affect various biochemical pathways depending on their specific targets. For instance, they can interfere with the synthesis of certain proteins, disrupt cell signaling pathways, or induce apoptosis (programmed cell death) .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of coumarins can vary widely depending on their specific chemical structure. Some coumarins are well absorbed in the gastrointestinal tract, while others may require metabolic activation to exert their effects .

Result of Action

The molecular and cellular effects of coumarins can include the inhibition of cell growth, induction of cell death, reduction of inflammation, and many others, depending on the specific compound and its targets .

Action Environment

The action, efficacy, and stability of coumarins can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, certain coumarins may be more stable and effective under acidic conditions .

特性

IUPAC Name |

3-fluoro-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYZSGNYEIUQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2716756.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2716759.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2716760.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2716763.png)

![Lithium;2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B2716764.png)

![methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2716765.png)

![8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2716773.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)

![N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2716777.png)